molecular formula C5HF7 B1597437 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-yne CAS No. 24690-53-7

3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-yne

Cat. No.: B1597437
CAS No.: 24690-53-7
M. Wt: 194.05 g/mol
InChI Key: XVWWKXCMZXAERD-UHFFFAOYSA-N
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Description

3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-yne is a chemical compound with the molecular formula C5HF7. It has an average mass of 194.050 Da and a monoisotopic mass of 193.996643 Da .


Molecular Structure Analysis

This compound contains a total of 12 bonds: 11 non-H bonds, 1 multiple bond, and 1 triple bond .


Physical and Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a boiling point of -1.5±40.0 °C at 760 mmHg, and a vapor pressure of 1902.9±0.0 mmHg at 25°C. Its enthalpy of vaporization is 23.8±3.0 kJ/mol, and it has a flash point of -35.5±19.1 °C. The index of refraction is 1.289, and it has a molar refractivity of 24.1±0.3 cm3 .

Scientific Research Applications

Reactivity and Synthesis Applications

  • Reactivity with π-Bonds : Research shows stereospecific addition reactions involving similar fluorinated compounds, leading to the formation of novel cyclic structures and providing new routes to explore molecular structures and reactions (Kinjo et al., 2007).
  • Synthesis of Perfluorinated 1,3-Dithioles : Demonstrates the formation of perfluorinated 1,3-dithioles from fluoroolefins, indicating a method for synthesizing fluorinated cyclic compounds with potential applications in material science and organic synthesis (Burton & Inouye, 1982).

Material Science and Photoluminescence

  • Ytterbium(III) Complexes : Investigation into ytterbium(III) beta-diketonate complexes with fluorinated ligands shows how fluorination affects luminescence properties, potentially useful for optical applications and materials science (Martín‐Ramos et al., 2013).

Catalysis and Fluorination

  • Catalytic Fluorination : A study on the selective catalytic fluorination of chloropropenes to produce fluoropropenes demonstrates the application of fluorinated compounds in developing more efficient catalytic processes, which could be relevant for industrial chemical synthesis (Mao et al., 2014).

Ionic Liquids and Phase Behavior

  • Ionic Liquid Polar Domains : Research on microemulsions with ionic liquid polar domains containing fluorinated components suggests applications in creating new types of emulsions, potentially useful for drug delivery systems, chemical separations, and as reaction media (Gao et al., 2004).

Properties

IUPAC Name

3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HF7/c1-2-3(6,4(7,8)9)5(10,11)12/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVWWKXCMZXAERD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(C(F)(F)F)(C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HF7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382172
Record name 3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24690-53-7
Record name 3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-yne
Reactant of Route 2
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Reactant of Route 3
3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-yne
Reactant of Route 4
3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-yne
Reactant of Route 5
Reactant of Route 5
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Reactant of Route 6
3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-yne

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